REACTION_CXSMILES
|
CC(C)(C)C([NH:5][C:6]1[N:11]=[CH:10][C:9]2[CH:12]([C:15]([O-:17])=[O:16])[CH2:13][CH2:14][C:8]=2[CH:7]=1)=O>Cl>[NH2:5][C:6]1[N:11]=[CH:10][C:9]2[CH:12]([C:15]([OH:17])=[O:16])[CH2:13][CH2:14][C:8]=2[CH:7]=1
|
Name
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3-[(2,2-dimethylpropanoyl)amino]-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylate
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Quantity
|
0.624 mg
|
Type
|
reactant
|
Smiles
|
CC(C(=O)NC1=CC2=C(C=N1)C(CC2)C(=O)[O-])(C)C
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Name
|
|
Quantity
|
25 mL
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Type
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solvent
|
Smiles
|
Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
to reflux for 24 h
|
Duration
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24 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC2=C(C=N1)C(CC2)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |